molecular formula C14H15N5OS B2920453 5-propyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891124-75-7

5-propyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2920453
CAS No.: 891124-75-7
M. Wt: 301.37
InChI Key: ZAXXAKOQVSIHRL-UHFFFAOYSA-N
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Description

5-Propyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a synthetic small molecule belonging to the class of [1,2,4]triazolo[4,3-a]pyrimidine derivatives. This scaffold is recognized in medicinal chemistry as a bioisosteric analog of purines, which allows it to interact with a variety of enzymatic targets, making it a valuable template for drug discovery research . The structure features a propyl substituent at the 5-position and a (pyridin-2-ylmethyl)thio side chain at the 3-position, modifications that are strategically designed to explore structure-activity relationships and optimize interactions with biological receptors. The primary research value of this compound is rooted in the documented anticancer potential of its core structure. Structurally related [1,2,4]triazolo[1,5-a]pyrimidine analogs have demonstrated significant in vitro anti-proliferative activity against human cancer cell lines, including fibrosarcoma (HT-1080) and liver carcinoma (Bel-7402) . For instance, specific compounds within this class have shown IC50 values in the low micromolar range, outperforming reference drugs like cisplatin in certain assays . The mechanism of action for this compound family is under active investigation but is believed to involve the inhibition of key cellular proliferation pathways, potentially through interaction with kinase targets or other purine-binding sites . Researchers can utilize this reagent as a key intermediate or a lead compound for developing novel oncology therapeutics, studying enzyme inhibition, or probing the structure and function of biological systems involved in cell cycle regulation. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, human or animal consumption, or any other form of application.

Properties

IUPAC Name

5-propyl-3-(pyridin-2-ylmethylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS/c1-2-5-11-8-12(20)16-13-17-18-14(19(11)13)21-9-10-6-3-4-7-15-10/h3-4,6-8H,2,5,9H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXXAKOQVSIHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Propyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a compound belonging to the class of triazolo-pyrimidine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in oncology and virology. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a triazole ring fused with a pyrimidine moiety, along with a propyl group and a pyridinylmethylthio substituent. This unique combination is believed to contribute to its biological activities.

Cytotoxicity

Research indicates that triazolo-pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound this compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

In one study, derivatives similar to this compound were tested against several human cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. The results demonstrated that these compounds can induce cell cycle arrest and apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Cytotoxicity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism
This compoundA549TBDInduces apoptosis
Similar Derivative 1MCF-71.06 ± 0.16c-Met inhibition
Similar Derivative 2HeLa2.73 ± 0.33Cell cycle arrest

Note: TBD = To Be Determined; IC50 values are indicative of the concentration required to inhibit cell growth by 50%.

Case Study 1: Anticancer Activity

A series of studies have focused on the anticancer properties of triazolo-pyrimidine derivatives. For instance, compounds with similar structures have shown promising results in inhibiting the growth of A549 and MCF-7 cells with IC50 values below 5 µM . These findings suggest that modifications in the substituents can enhance biological activity.

Case Study 2: Inhibition of c-Met Kinase

Recent research has highlighted the role of c-Met kinase in cancer progression. Compounds structurally related to this compound have been shown to exhibit significant inhibitory activity against c-Met kinase. For example, one derivative demonstrated an IC50 value of 0.090 µM against this target . This inhibition is critical as c-Met is often overexpressed in various tumors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Triazolopyrimidinone derivatives vary in substituents at positions 3 and 5, significantly affecting their physicochemical and biological properties. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives

Compound Name Substituent (Position 3) Substituent (Position 5) Molecular Weight Key Properties/Activities Source
Target Compound Pyridin-2-ylmethylthio Propyl ~303* Hypothesized anticancer activity This article
5-Propyl-3-((3-(trifluoromethyl)benzyl)thio) 3-(Trifluoromethyl)benzylthio Propyl 368.4 Unspecified biological activity
3-((Naphthalen-1-ylmethyl)thio)-5-propyl Naphthalen-1-ylmethylthio Propyl 350.4 Unspecified biological activity
S1-TP Chloromethyl 4-Methoxyphenyl N/A Electrochemically active (oxidizing agent)
S2-TP Piperidinomethyl 4-Methoxyphenyl N/A Electrochemically active
S3-TP Morpholinomethyl 4-Methoxyphenyl N/A Electrochemically active
6-Cyano-3-thioxo-5-(trimethoxyphenyl) 3-Thioxo, 6-cyano 3,4,5-Trimethoxyphenyl N/A Antimicrobial activity

*Calculated based on core structure and substituents.

Key Observations:

Bulky substituents like naphthalen-1-ylmethylthio () may sterically hinder electron transfer, whereas smaller groups like pyridinylmethylthio could enhance electrochemical stability .

Biological Activity Trends Antimicrobial Activity: Trimethoxyphenyl and cyano groups () correlate with enhanced antimicrobial effects, likely due to increased lipophilicity and enzyme inhibition. The target’s pyridinyl group may offer unique interactions with microbial targets . Anticancer Potential: highlights triazolopyrimidinones as mitochondrial pyruvate transporter inhibitors. The target’s propyl and pyridinylmethylthio groups may optimize binding to this transporter compared to trifluoromethylbenzyl or naphthyl substituents .

Physicochemical Properties

  • The pyridinylmethylthio group improves aqueous solubility compared to hydrophobic substituents like naphthyl () or trifluoromethylbenzyl (), critical for drug bioavailability .
  • Propyl at position 5 balances lipophilicity, favoring membrane permeability without excessive hydrophobicity .

Synthetic Considerations

  • Thioether formation via condensation with carbon disulfide () is a plausible route for introducing the pyridinylmethylthio group .

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